4-benzyl-1-(2-methyl-3-nitrobenzoyl)piperidine
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Description
4-benzyl-1-(2-methyl-3-nitrobenzoyl)piperidine is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.16304257 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
4-Benzyl-1-(2-methyl-3-nitrobenzoyl)piperidine is involved in various synthetic and mechanistic studies. For instance, the effect of the o-methyl group on reaction rates and mechanisms was studied through the aminolysis of substituted phenyl 2-methylbenzoates with alicyclic secondary amines. This research highlighted the importance of electronic effects and steric hindrance introduced by substituents on the benzoyl moiety, significantly influencing reaction rates and mechanisms without altering the reaction pathway. The presence of an o-methyl group was found to retard the reaction rate through electronic effects, emphasizing the role of ground-state stabilization through resonance interaction (Um et al., 2005).
Structural Studies
Structural analysis of compounds related to this compound has been conducted to understand the hydrogen bonding and molecular assembly mechanisms. For example, the anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids demonstrated diverse hydrogen-bonded structures. These studies revealed the versatility of the isonipecotamide cation in molecular assembly, showing the impact of cyclic R(2)(2)(8) amide-amide hydrogen-bonding homodimer motifs and highlighting the structural utility of nitro-substituted benzoic acids (Smith & Wermuth, 2010).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential as prokinetic agents. A study focused on the synthesis and biological evaluation of Cinitapride-related benzimidazole derivatives, aiming to improve gastrointestinal motility and treat ulcerative conditions. This research underscores the continuous search for more effective and safer therapeutic agents within the realm of gastrointestinal pharmacology (Srinivasulu et al., 2005).
Materials Science
In materials science, studies involving this compound-related compounds have focused on the development of high-refractive-index polymers. For example, aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing high refractive indices and small birefringence, were synthesized. These materials exhibit good thermomechanical stability and transparency, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-18(8-5-9-19(15)22(24)25)20(23)21-12-10-17(11-13-21)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQALMKTPJJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.